molecular formula C14H24NO3P B13747295 Phosphoramidic acid, phenyl-, dibutyl ester CAS No. 13024-84-5

Phosphoramidic acid, phenyl-, dibutyl ester

Cat. No.: B13747295
CAS No.: 13024-84-5
M. Wt: 285.32 g/mol
InChI Key: IORDJEXCQVLCGQ-UHFFFAOYSA-N
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Description

N-dibutoxyphosphorylaniline is an organic compound with the molecular formula C14H24NO3P It is a derivative of aniline, where the nitrogen atom is bonded to a dibutoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibutoxyphosphorylaniline typically involves the reaction of aniline with dibutyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Aniline+Dibutyl phosphorochloridateN-dibutoxyphosphorylaniline+HCl\text{Aniline} + \text{Dibutyl phosphorochloridate} \rightarrow \text{N-dibutoxyphosphorylaniline} + \text{HCl} Aniline+Dibutyl phosphorochloridate→N-dibutoxyphosphorylaniline+HCl

The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of N-dibutoxyphosphorylaniline can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-dibutoxyphosphorylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The dibutoxy groups can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

N-dibutoxyphosphorylaniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

    Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-dibutoxyphosphorylaniline involves its ability to form stable complexes with various molecules. The phosphoryl group can interact with nucleophiles, such as amines and alcohols, forming stable phosphoramidate or phosphate esters. These interactions are crucial for its applications in modifying biomolecules and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • N-dibutylphosphorylaniline
  • N-diphenylphosphorylaniline
  • N-dimethylphosphorylaniline

Uniqueness

N-dibutoxyphosphorylaniline is unique due to the presence of dibutoxy groups, which provide increased solubility in organic solvents and enhance its reactivity compared to other phosphorylaniline derivatives. This makes it particularly useful in applications requiring high solubility and reactivity.

Properties

CAS No.

13024-84-5

Molecular Formula

C14H24NO3P

Molecular Weight

285.32 g/mol

IUPAC Name

N-dibutoxyphosphorylaniline

InChI

InChI=1S/C14H24NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,15,16)

InChI Key

IORDJEXCQVLCGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(NC1=CC=CC=C1)OCCCC

Origin of Product

United States

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